molecular formula C8H17NO2S B13578903 4-(Methanesulfonylmethyl)-4-methylpiperidine

4-(Methanesulfonylmethyl)-4-methylpiperidine

Cat. No.: B13578903
M. Wt: 191.29 g/mol
InChI Key: UFUCSISVUDQSPN-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-methylpiperidine+methanesulfonyl chlorideThis compound+HCl\text{4-methylpiperidine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylpiperidine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The methanesulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methanesulfonylmethyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylmethyl)-4-methylpiperidine involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and modulation of biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: Lacks the methanesulfonylmethyl group, making it less reactive.

    Methanesulfonylmethyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

4-(Methanesulfonylmethyl)-4-methylpiperidine is unique due to the presence of both the piperidine ring and the methanesulfonylmethyl group. This combination imparts specific chemical reactivity and potential for diverse applications that are not seen in other similar compounds.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-methyl-4-(methylsulfonylmethyl)piperidine

InChI

InChI=1S/C8H17NO2S/c1-8(7-12(2,10)11)3-5-9-6-4-8/h9H,3-7H2,1-2H3

InChI Key

UFUCSISVUDQSPN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CS(=O)(=O)C

Origin of Product

United States

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